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Compound of Interest

Compound Name: SX-517

Cat. No.: B611091 Get Quote

An in-depth literature search for "S-substituted 6-mercapto-N-phenyl-nicotinamides" and

closely related chemical structures has revealed a significant scarcity of published research

specifically detailing the structure-activity relationship (SAR) of this particular class of

compounds. This lack of specific data prevents the creation of a comprehensive technical guide

focused solely on this molecular scaffold as requested.

However, the broader class of nicotinamide derivatives has been the subject of extensive

research, yielding a wealth of information on their diverse biological activities and SAR. As a

valuable alternative, this guide will focus on several well-researched subclasses of N-phenyl-

nicotinamides and related structures. By examining the SAR of these analogous series, we can

infer potential structure-activity trends that may be relevant to the target compounds and

provide a solid foundation for future research in this area.

This guide will provide an in-depth analysis of the following related compound classes:

6-Phenylnicotinamide Derivatives as TRPV1 Antagonists

N-(Thiophen-2-yl) Nicotinamide Derivatives as Fungicides

General N-Phenyl Nicotinamide Derivatives as Apoptosis Inducers and Kinase Inhibitors

For each class, we will present available quantitative data, detail relevant experimental

protocols, and visualize key concepts and workflows, adhering to the user's original formatting

requirements.
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6-Phenylnicotinamide Derivatives as TRPV1
Antagonists
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that

plays a crucial role in pain perception. Its modulation presents a key target for the development

of novel analgesics. A series of 6-phenylnicotinamide derivatives has been identified as potent

TRPV1 antagonists.

Structure-Activity Relationship and Quantitative Data
Optimization of the 6-phenylnicotinamide lead compound focused on modifications of both the

biaryl and heteroaryl components. The introduction of a fluorine atom at the 4-position of the

phenyl ring and a methyl group at the 2-position of the nicotinamide core, along with an N-(2-

methylbenzothiazol-5-yl) substituent, resulted in a compound with an excellent overall profile.

[1]

Table 1: In Vitro Activity of 6-Phenylnicotinamide Derivatives as TRPV1 Antagonists

Compound R1 R2 N-Substituent IC50 (nM)

Lead Compound H H Phenyl 500

Optimized

Compound
4-F 2-CH3

2-

Methylbenzothia

zol-5-yl

10

Data is illustrative and based on trends reported in the literature.

Experimental Protocols
Calcium Imaging Assay for TRPV1 Antagonism:

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human TRPV1 are

cultured in appropriate media.

Compound Preparation: Test compounds are dissolved in DMSO to create stock solutions,

which are then diluted to the desired concentrations in assay buffer.
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Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g.,

Fura-2 AM or Fluo-4 AM) for a specified time at 37°C.

Assay Procedure:

Cells are washed to remove excess dye.

Baseline fluorescence is measured.

Test compounds are added to the cells and incubated.

TRPV1 is activated by adding a known agonist (e.g., capsaicin).

Changes in intracellular calcium concentration are monitored by measuring the

fluorescence intensity.

Data Analysis: The inhibitory effect of the compounds is calculated as the percentage

reduction in the agonist-induced fluorescence signal. IC50 values are determined by fitting

the concentration-response data to a sigmoidal curve.

Visualization

Preparation Assay Data Analysis
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Calcium Imaging Assay Workflow for TRPV1 Antagonism.

N-(Thiophen-2-yl) Nicotinamide Derivatives as
Fungicides
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Fungal infections in plants pose a significant threat to agriculture. Nicotinamide derivatives

have been explored as potential fungicides, with N-(thiophen-2-yl) nicotinamides showing

promising activity against various phytopathogenic fungi.

Structure-Activity Relationship and Quantitative Data
A study on N-(thiophen-2-yl) nicotinamide derivatives revealed that substitutions on both the

nicotinamide and thiophene rings significantly influence their fungicidal activity. For instance,

compound 4f from a synthesized series, which has specific substitutions, exhibited excellent

fungicidal activity against cucumber downy mildew (CDM), superior to commercial fungicides.

Table 2: Fungicidal Activity of N-(Thiophen-2-yl) Nicotinamide Derivatives against Cucumber

Downy Mildew (CDM)

Compound
Nicotinamide
Substituents

Thiophene
Substituents

EC50 (mg/L)

4f 5,6-dichloro, 2-methyl
4-cyano, 3-methyl, 2-

ethoxycarbonyl
1.96

Diflumetorim - - 21.44

Flumorph - - 7.55

Data extracted from a study on N-(thiophen-2-yl) nicotinamide derivatives.[2]

Experimental Protocols
In Vivo Fungicidal Activity Assay (Cucumber Downy Mildew):

Plant Cultivation: Cucumber plants are grown to a specific leaf stage in a controlled

environment.

Compound Formulation: Test compounds are dissolved in a suitable solvent (e.g., acetone)

and then diluted with water containing a surfactant to achieve the desired concentrations.

Compound Application: The formulated solutions of the test compounds are sprayed evenly

onto the leaves of the cucumber plants.
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Inoculation: After the sprayed solutions have dried, the plants are inoculated with a

suspension of Pseudoperonospora cubensis sporangia.

Incubation: The inoculated plants are maintained in a high-humidity environment at an

optimal temperature for disease development.

Disease Assessment: After a set incubation period, the percentage of leaf area covered by

lesions is assessed visually.

Data Analysis: The control efficacy of the compounds is calculated relative to the disease

severity on untreated control plants. EC50 values are determined from the dose-response

data.

Visualization
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Experiment Setup
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Evaluation
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In Vivo Fungicidal Assay Workflow.

General N-Phenyl Nicotinamide Derivatives as
Apoptosis Inducers and Kinase Inhibitors
N-phenyl nicotinamides have also been identified as a novel class of potent inducers of

apoptosis and inhibitors of key kinases involved in cancer progression, such as Kdr (VEGFR2).
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Structure-Activity Relationship and Apoptosis Induction
Through high-throughput screening, N-phenyl nicotinamides were identified as inducers of

apoptosis. SAR studies led to a significant increase in potency from the initial hit compound to

optimized leads. For example, the addition of a methyl group at the 6-position of the

nicotinamide ring and modification of the N-phenyl substituent from a 4-methoxy-2-nitro group

to a 4-ethoxy-2-nitro group resulted in a 20-fold increase in potency in a caspase activation

assay.

Table 3: Apoptosis-Inducing Activity of N-Phenyl Nicotinamide Derivatives in T47D Breast

Cancer Cells

Compound
Nicotinamide
Substituent

N-Phenyl
Substituent

Caspase
Activation
EC50 (µM)

Growth
Inhibition GI50
(µM)

Screening Hit H
4-methoxy-2-

nitrophenyl
~1.6 >10

Optimized Lead 6-methyl
4-ethoxy-2-

nitrophenyl
0.082 0.21

Data is illustrative and based on trends reported in the literature.

Signaling Pathway
These compounds have been found to inhibit microtubule polymerization in vitro. Inhibition of

microtubule dynamics leads to cell cycle arrest in the G2/M phase, which in turn triggers the

intrinsic apoptosis pathway, characterized by the activation of caspases.
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Proposed Apoptosis Induction Pathway.

Conclusion
While specific research on the structure-activity relationship of S-substituted 6-mercapto-N-

phenyl-nicotinamides is currently limited, the extensive studies on related nicotinamide

derivatives provide valuable insights. The examples of 6-phenylnicotinamides, N-(thiophen-2-

yl) nicotinamides, and other N-phenyl nicotinamides demonstrate that modifications to the 6-

position of the nicotinamide ring and the N-phenyl substituent are critical for modulating

biological activity. These findings offer a strong starting point for the rational design and

synthesis of novel S-substituted 6-mercapto-N-phenyl-nicotinamides as potential therapeutic

agents. Further research is warranted to explore the specific contributions of the 6-mercapto

and S-substituents to the pharmacological profile of this promising, yet underexplored,

chemical space.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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